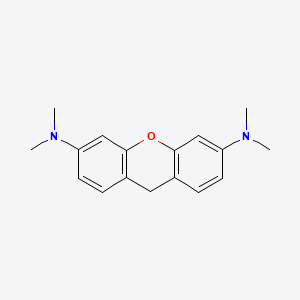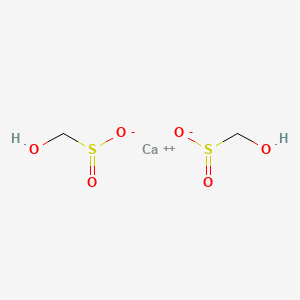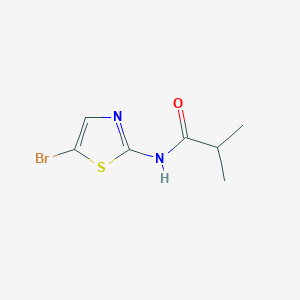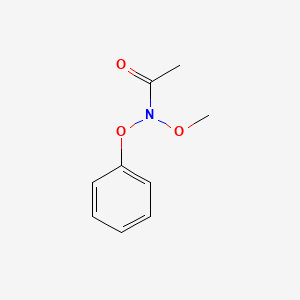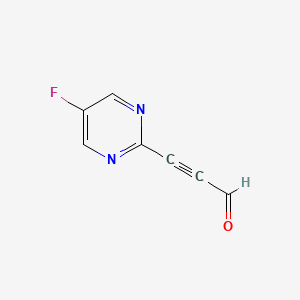
1,2-Diethyl-1-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22. It belongs to the class of cycloalkanes, specifically a disubstituted cyclohexane derivative. This compound is characterized by its structure, which includes a cyclohexane ring substituted with two ethyl groups and one methyl group. It is typically found as a colorless liquid and is known for its chemical stability and low volatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethyl-1-methylcyclohexane can be synthesized through the reaction of cyclohexane with ethanol in the presence of a catalyst. The process involves heating cyclohexane and ethanol together, which leads to the formation of the desired product. The reaction conditions typically include elevated temperatures and the use of a suitable catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclohexane and ethanol into a reactor, where they are subjected to the necessary reaction conditions. The product is then separated and purified through distillation and other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethyl-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,2-Diethyl-1-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its chemical stability and low volatility.
Biology: The compound can be used in studies involving lipid membranes and other hydrophobic environments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of paints, coatings, and adhesives as a solvent.
Mecanismo De Acción
The mechanism of action of 1,2-Diethyl-1-methylcyclohexane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve hydrophobic substances, facilitating their interaction with other molecules. In chemical reactions, it can act as a medium that stabilizes reactive intermediates and enhances reaction rates. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethylcyclohexane
- 1,2-Diethylcyclohexane
- 1,1-Diethylcyclohexane
Comparison
1,2-Diethyl-1-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring. Compared to 1,2-Dimethylcyclohexane, it has larger substituents, which can influence its physical properties and reactivity. The presence of both ethyl and methyl groups provides a balance between steric hindrance and chemical reactivity, making it a versatile compound in various applications .
Propiedades
Número CAS |
61141-79-5 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
1,2-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-8-6-7-9-11(10,3)5-2/h10H,4-9H2,1-3H3 |
Clave InChI |
NTKDFMIXGROQBC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCC1(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


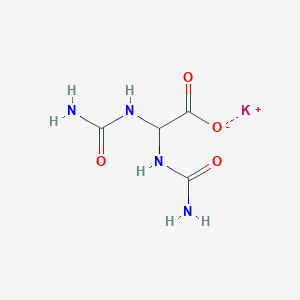
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)

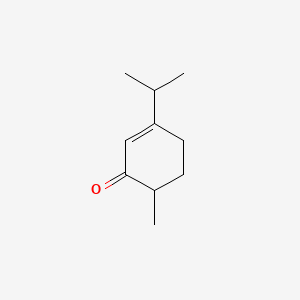
![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)
